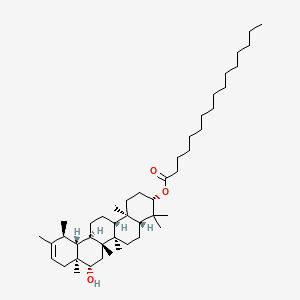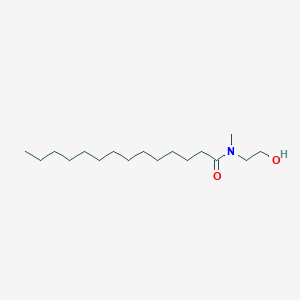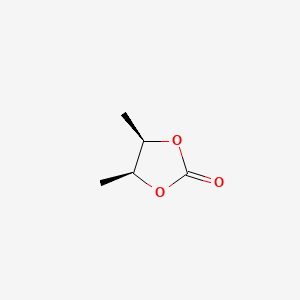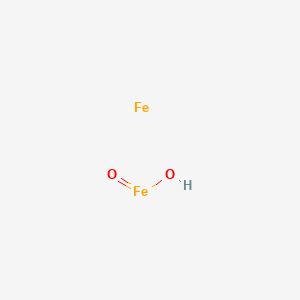
Einecs 272-621-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 140°C to 160°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, DEHP production involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The esterification reaction is carried out under controlled conditions, and the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: DEHP can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of phthalic acid and other oxidation products.
Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation products.
Substitution: Depending on the substituent, various ester derivatives can be formed.
Applications De Recherche Scientifique
DEHP has a wide range of applications in scientific research, including:
Chemistry: DEHP is used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.
Biology: DEHP is studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: DEHP is used in medical devices such as blood bags and intravenous tubing due to its ability to make PVC flexible.
Industry: DEHP is used in the production of consumer goods such as toys, flooring, and wall coverings.
Mécanisme D'action
DEHP exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. DEHP is known to bind to estrogen receptors, affecting the regulation of genes involved in reproductive and developmental processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl phthalate (DOP): Similar to DEHP, DOP is used as a plasticizer in PVC production.
Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications to DEHP.
Diisodecyl phthalate (DIDP): Used as a plasticizer in various industrial applications.
Uniqueness of DEHP
DEHP is unique due to its widespread use and extensive research on its health and environmental impacts. It is one of the most studied phthalates, and its potential endocrine-disrupting effects have led to increased regulatory scrutiny and efforts to find safer alternatives.
Propriétés
| 68900-69-6 | |
Formule moléculaire |
C73H151N3O12S |
Poids moléculaire |
1295.1 g/mol |
Nom IUPAC |
dimethyl sulfate;1-[ethyl-[2-[ethyl-[2-[2-hydroxypropyl-[(E)-prop-1-enyl]amino]ethyl]amino]ethyl]amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.C17H37N3O2.C2H6O4S/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-9-20(15-17(5)22)13-11-18(7-2)10-12-19(8-3)14-16(4)21;1-5-7(3,4)6-2/h3*2-17H2,1H3,(H,19,20);6,9,16-17,21-22H,7-8,10-15H2,1-5H3;1-2H3/b;;;9-6+; |
Clé InChI |
NGDCHGAFUACGBU-FDHLRHKQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)/C=C/C.COS(=O)(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)C=CC.COS(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






